

A Technical Guide to the Structure-Activity Relationships of Aminomethyl Oxane Compounds

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Compound of Interest

Compound Name: *1-[3-(Aminomethyl)oxan-3-
YL]ethan-1-OL*

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Prepared for: Researchers, Scientists, and Drug Development Professionals

Abstract

The aminomethyl oxane scaffold is a privileged structure in modern medicinal chemistry, serving as a versatile framework for the development of novel therapeutics targeting a wide array of biological entities, including G-protein coupled receptors (GPCRs) and ion channels.[1][2][3] This technical guide provides an in-depth exploration of the structure-activity relationships (SAR) governing the biological function of these compounds. By dissecting the core scaffold into its constituent parts—the oxane ring, the aminomethyl linker, and the terminal amine—we elucidate the causal relationships between specific structural modifications and their impact on binding affinity, selectivity, and functional activity. This document integrates field-proven insights with rigorous scientific data, offering detailed experimental protocols for synthesis and biological evaluation, data-driven SAR tables, and visual diagrams to facilitate a comprehensive understanding of this important chemical class.

Introduction: The Aminomethyl Oxane Scaffold in Drug Discovery

The oxane (tetrahydropyran) ring is a six-membered saturated heterocycle containing one oxygen atom.^[4] When functionalized with an aminomethyl group, it forms a robust and conformationally influenced scaffold that has proven highly effective in presenting key pharmacophoric features to biological targets. These compounds have gained prominence as modulators of aminergic GPCRs, such as muscarinic acetylcholine receptors (mAChRs) and monoamine transporters, which are critical targets for treating neurological and psychiatric disorders.^{[1][5][6]}

The therapeutic potential of this scaffold lies in its modular nature. Systematic modification at three key regions allows for the fine-tuning of pharmacological properties:

- **The Oxane Ring:** Substitutions and stereochemical arrangements on the ring can profoundly influence binding affinity and selectivity.
- **The Aminomethyl Linker:** While often a simple methylene, its length and rigidity can be altered.
- **The Terminal Amine:** The nature of the amine and its substituents are frequently the primary drivers of interaction with the target protein.

Understanding the SAR of this scaffold is paramount for rationally designing next-generation therapeutics with improved potency, selectivity, and pharmacokinetic profiles.^{[7][8]} This guide will dissect these relationships through a systematic, evidence-based approach.

Core Structure-Activity Relationship (SAR) Analysis

The pharmacological profile of an aminomethyl oxane derivative is a direct consequence of the interplay between its three-dimensional structure and the topology of the target's binding pocket.

The Oxane Ring: An Anchor and a Vector

The oxane ring is more than a simple spacer; it often serves as a rigid anchor that orients the crucial aminomethyl side chain. Its substitution pattern and stereochemistry are critical

determinants of activity.

- **Impact of Substituents:** The introduction of substituents onto the oxane ring can provide additional interaction points with the receptor. For instance, in a series of triple uptake inhibitors, a benzhydryl group at the C6 position of a tetrahydropyran ring was found to be a key feature for high affinity at the dopamine (DAT), serotonin (SERT), and norepinephrine (NET) transporters.[5] Further modifications, such as adding hydroxyl groups to appended phenyl rings, did not improve activity, indicating a tightly constrained binding pocket.[5]
- **The Indispensable Role of Stereochemistry:** Biological systems are inherently chiral, making the stereochemistry of a ligand a critical factor in its activity.[9] For many aminomethyl oxane compounds, the relative orientation of substituents on the ring (cis vs. trans) and the absolute stereochemistry (R vs. S) can lead to dramatic differences in potency and selectivity.[10] For example, SAR studies on certain tetrahydropyran derivatives targeting monoamine transporters revealed that the (3S, 6S) stereoisomer was essential for potent inhibitory activity.[5] This stereochemical preference underscores a highly specific three-point binding model within the receptor, where only one enantiomer can achieve the optimal geometric arrangement for high-affinity interaction.[10][11]

The Terminal Amine: The Primary Pharmacophore

The terminal amine group is typically the most critical pharmacophoric element, forming key ionic and hydrogen bond interactions within the binding pocket of many target classes, particularly aminergic receptors.[12]

- **Basicity and N-Substituents:** The basicity (pKa) of the nitrogen atom is crucial for forming an ionic bond with a conserved acidic residue (e.g., aspartate) in the transmembrane domain of many GPCRs.[12] The nature of the substituents on the nitrogen atom dictates the compound's selectivity and functional activity (agonist vs. antagonist).
 - **Small Alkyl Groups** (e.g., methyl, ethyl): Often confer agonistic or potent inhibitory activity.
 - **Bulky/Aromatic Groups:** Can shift the profile towards antagonism by sterically preventing the receptor from adopting its active conformation.[13] In one study, replacing a phenyl ring on the N-alkyl moiety with heterocyclic aromatic groups like furan or thiophene resulted in potent and selective dopamine-norepinephrine reuptake inhibitors.[5]

Experimental Methodologies for SAR Elucidation

A robust SAR study relies on the synergy between efficient chemical synthesis and precise biological evaluation.

Synthetic Chemistry Workflow

The synthesis of an aminomethyl oxane library typically follows a convergent strategy, allowing for late-stage diversification of the terminal amine.



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Caption: General synthetic workflow for aminomethyl oxane analogs.

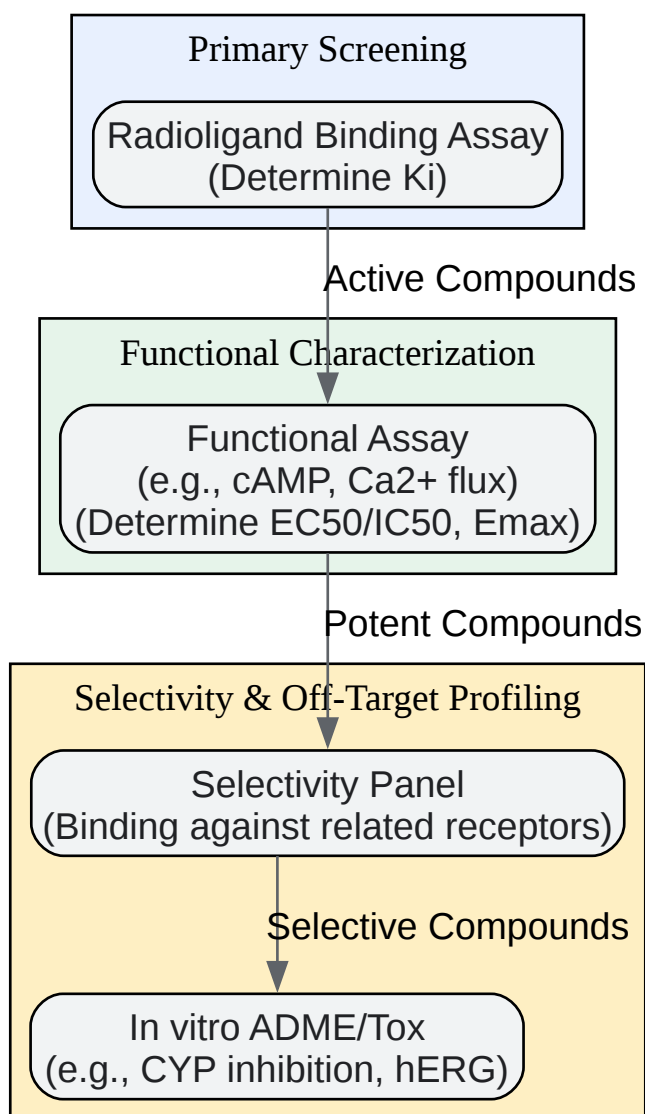
Protocol 1: Representative Synthesis of a 3-Amino-6-Benzhydryltetrahydropyran Derivative^[5]

- **Expertise & Causality:** This protocol exemplifies a common route starting from a commercially available precursor. The use of a Grignard reaction allows for the installation of the key benzhydryl group, while subsequent steps convert a hydroxyl group into the target amine. Each step is chosen for its reliability and compatibility with the scaffold.
- **Step-by-Step Methodology:**
 - **Step 1: Olefination:** To a stirred solution of a suitable pyran-based starting material (e.g., (S)-2-benzhydryl-3,4-dihydro-2H-pyran, 1.0 eq) in an anhydrous aprotic solvent like benzene (0.1 M), add a Grubbs' catalyst (1st generation, 0.05 eq) under an inert nitrogen atmosphere.^[5] Heat the mixture to reflux for 2-4 hours. Rationale: This ring-closing metathesis reaction is a powerful tool for forming the dihydropyran ring.
 - **Step 2: Functional Group Transformation:** Cool the reaction to room temperature, remove the solvent under reduced pressure, and purify the residue by column chromatography (e.g., 5% ethyl acetate in hexanes) to yield the precursor for amination.^[5]

- Step 3: Amination: The precursor is then subjected to a sequence of reactions, such as hydroboration-oxidation to an alcohol, followed by conversion to a leaving group (e.g., mesylate or tosylate), and subsequent displacement with an amine or azide (followed by reduction).
- Step 4: Final Derivatization (Reductive Amination): To a solution of the resulting primary or secondary amine (1.0 eq) and a desired aldehyde or ketone (1.1 eq) in a solvent like methanol or dichloroethane, add a reducing agent such as sodium triacetoxyborohydride (1.5 eq). Stir at room temperature for 12-24 hours. Rationale: Reductive amination is a highly efficient and versatile method for N-alkylation, allowing for the introduction of a wide variety of substituents in the final step.
- Step 5: Purification: Quench the reaction with saturated sodium bicarbonate solution, extract with an organic solvent (e.g., dichloromethane), dry, and concentrate. Purify the final compound via column chromatography or preparative HPLC.

Biological Evaluation Workflow

Evaluating the synthesized compounds requires a tiered approach, starting with binding affinity and progressing to functional assays and selectivity profiling.



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Caption: Tiered workflow for the biological evaluation of SAR analogs.

Protocol 2: Radioligand Binding Assay for Monoamine Transporters[5]

- **Trustworthiness & Self-Validation:** This protocol is a gold standard for determining binding affinity. It includes controls for non-specific binding to ensure the data is robust and reproducible. The affinity (K_i) is calculated using the Cheng-Prusoff equation, a self-validating mathematical model.
- **Step-by-Step Methodology:**

- Membrane Preparation: Utilize cell membranes prepared from CHO-K1 or HEK293 cells stably expressing the human transporter of interest (e.g., hDAT, hSERT, hNET).[14]
- Assay Setup: In a 96-well plate, combine:
 - 50 µL of assay buffer.
 - 50 µL of a specific radioligand (e.g., [³H]DA for DAT, [³H]5-HT for SERT, [³H]NE for NET) at a concentration near its K_d value.
 - 50 µL of test compound at various concentrations (typically a 10-point dilution series).
 - 50 µL of cell membrane preparation.
- Controls:
 - Total Binding: Replace test compound with buffer.
 - Non-specific Binding (NSB): Replace test compound with a high concentration of a known, potent inhibitor (e.g., GBR 12909 for DAT).
- Incubation: Incubate the plates at room temperature for 60-120 minutes to reach equilibrium.
- Harvesting: Rapidly filter the contents of each well through a glass fiber filtermat using a cell harvester to separate bound from free radioligand. Wash the filters multiple times with ice-cold buffer.
- Detection: Dry the filtermats, add scintillation cocktail, and count the radioactivity using a scintillation counter.
- Data Analysis: Calculate the percentage of specific binding inhibited by the test compound at each concentration. Fit the data to a sigmoidal dose-response curve using non-linear regression to determine the IC₅₀ value. Calculate the K_i value using the Cheng-Prusoff equation: $K_i = IC_{50} / (1 + [L]/K_d)$.

Data Synthesis and SAR Visualization

Systematic analysis of the data generated from synthesis and biological testing allows for the construction of a clear SAR model.

SAR Summary Table

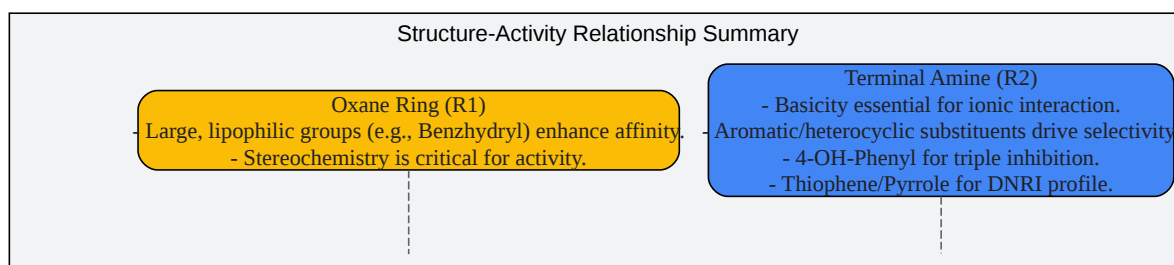
Quantitative data should be organized into a table to easily compare the effects of structural modifications.

Compound ID	Oxane Ring Modification (R1)	N-Substituent (R2)	DAT Ki (nM) [5]	SERT Ki (nM)[5]	NET Ki (nM) [5]
1a	(6S)-Benzhydryl	4-Hydroxyphenylmethyl	15.9	12.9	29.3
1b	(6S)-Benzhydryl	3-Hydroxyphenylmethyl	31.3	40.0	38.5
1c	(6S)-Benzhydryl	Thiophen-2-ylmethyl	18.2	1180	37.8
1d	(6S)-Benzhydryl	Pyrrol-2-ylmethyl	40.8	1550	48.7

- Analysis: This table clearly demonstrates key SAR trends. The 4-hydroxyphenylmethyl substituent (Compound 1a) confers potent triple reuptake inhibitory activity.[5] Moving the hydroxyl group to the 3-position (Compound 1b) slightly reduces potency across all transporters.[5] Replacing the phenyl ring with heterocycles like thiophene (1c) or pyrrole (1d) dramatically reduces SERT affinity while maintaining high DAT and NET affinity, thereby creating selective dopamine-norepinephrine reuptake inhibitors (DNRI)s.[5]

Visual SAR Model

A diagram can effectively summarize the key findings from the SAR study.



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Caption: Key SAR conclusions for the aminomethyl oxane scaffold.

Future Directions and Computational Insights

Modern SAR exploration is increasingly guided by computational chemistry.[15][16]

- Quantitative Structure-Activity Relationship (QSAR): 3D-QSAR models, like Comparative Molecular Field Analysis (CoMFA), can be developed from a series of analogs to create a predictive model.[17] These models generate contour maps that visualize regions where steric bulk or electrostatic charge positively or negatively impacts activity, guiding the design of more potent compounds.[17]
- Molecular Docking: Docking studies can predict the binding pose of aminomethyl oxane ligands within the active site of a target protein whose structure is known or can be modeled. [18][19] This provides a structural hypothesis for the observed SAR. For instance, docking could reveal that a hydroxyl group on a phenyl ring forms a specific hydrogen bond with a serine or threonine residue, explaining its importance for potency.

Conclusion

The aminomethyl oxane scaffold represents a highly adaptable and therapeutically relevant chemical framework. A systematic and iterative approach, combining rational design, efficient synthesis, and precise biological evaluation, is key to unlocking its full potential. This guide has outlined the core principles of its SAR, demonstrating that targeted modifications to the oxane

ring and terminal amine substituents, with careful consideration of stereochemistry, can yield compounds with highly tuned pharmacological profiles. The integration of modern computational tools will further accelerate the development of novel and selective drug candidates based on this privileged scaffold.

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